molecular formula C12H8Cl2O2S B1608412 3-(4-chlorophenyl)benzenesulfonyl Chloride CAS No. 501697-62-7

3-(4-chlorophenyl)benzenesulfonyl Chloride

Cat. No.: B1608412
CAS No.: 501697-62-7
M. Wt: 287.2 g/mol
InChI Key: YSBBMXATUMXJMU-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)benzenesulfonyl Chloride is an organosulfur compound with the molecular formula C12H8Cl2O2S. It is a derivative of benzenesulfonyl chloride, where a 4-chlorophenyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-chlorophenyl)benzenesulfonyl Chloride can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with benzene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or chlorosulfuric acid. These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)benzenesulfonyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

    Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be used in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines and alcohols are commonly used nucleophiles in substitution reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Organic solvents like dichloromethane and toluene are frequently used.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Coupled Products: Formed from coupling reactions with various organic compounds.

Scientific Research Applications

3-(4-chlorophenyl)benzenesulfonyl Chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)benzenesulfonyl Chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role in chemical synthesis rather than biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: The parent compound, which lacks the 4-chlorophenyl group.

    4-Chlorobenzenesulfonyl Chloride: Similar structure but with a different substitution pattern.

    Tosyl Chloride: Another sulfonyl chloride with a toluene group instead of a chlorophenyl group.

Uniqueness

3-(4-chlorophenyl)benzenesulfonyl Chloride is unique due to the presence of the 4-chlorophenyl group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the chlorophenyl group is desired.

Properties

IUPAC Name

3-(4-chlorophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2S/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)17(14,15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBBMXATUMXJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393104
Record name 3-(4-chlorophenyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501697-62-7
Record name 3-(4-chlorophenyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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